molecular formula C19H14O3 B12581973 1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one CAS No. 204703-62-8

1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B12581973
CAS No.: 204703-62-8
M. Wt: 290.3 g/mol
InChI Key: QGAMHCPUNBQQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dihydroxyacetophenone and 2-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and antimicrobial activities.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: A class of compounds with similar structural features and biological activities.

    Curcumin: A well-known compound with similar antioxidant and anti-inflammatory properties.

Uniqueness

1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one is unique due to the presence of both hydroxyl groups and a naphthyl moiety, which may contribute to its distinct biological activities and chemical reactivity compared to other chalcones and related compounds.

Properties

CAS No.

204703-62-8

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

1-(2,5-dihydroxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C19H14O3/c20-16-8-10-19(22)17(12-16)18(21)9-6-13-5-7-14-3-1-2-4-15(14)11-13/h1-12,20,22H

InChI Key

QGAMHCPUNBQQJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=C(C=CC(=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.